2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid
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Overview
Description
2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dodecanoylhydrazinyl group and a benzoic acid moiety. Its structural complexity and functional groups make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Dodecanoylhydrazine: This involves the reaction of dodecanoic acid with hydrazine hydrate under reflux conditions to form dodecanoylhydrazine.
Formation of 3-(2-Dodecanoylhydrazinyl)-3-oxopropanoic Acid: Dodecanoylhydrazine is then reacted with malonic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate 3-(2-dodecanoylhydrazinyl)-3-oxopropanoic acid.
Coupling with Aminobenzoic Acid: The final step involves the coupling of the intermediate with aminobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic Acid: A simpler analog with similar structural features but lacking the dodecanoylhydrazinyl group.
3-Oxopropanoic Acid Derivatives: Compounds with similar oxopropanoic acid moieties but different substituents.
Uniqueness
2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid is unique due to its combination of a dodecanoylhydrazinyl group and a benzoic acid moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H33N3O5 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[[3-(2-dodecanoylhydrazinyl)-3-oxopropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C22H33N3O5/c1-2-3-4-5-6-7-8-9-10-15-19(26)24-25-21(28)16-20(27)23-18-14-12-11-13-17(18)22(29)30/h11-14H,2-10,15-16H2,1H3,(H,23,27)(H,24,26)(H,25,28)(H,29,30) |
InChI Key |
GTSNOMYUUGCZJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NNC(=O)CC(=O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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